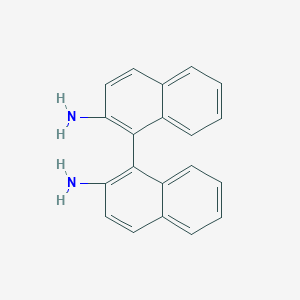

1,1'-Binaphthyl-2,2'-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminonaphthalen-1-yl)naphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAPSNKEOHDLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196328 | |

| Record name | 2,2'-Diamino-1,1'-dinaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4488-22-6, 18531-95-8, 18741-85-0 | |

| Record name | (±)-1,1′-Binaphthyl-2,2′-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4488-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Diamino-1,1'-dinaphthyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004488226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Diamino-1,1'-dinaphthyl, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018531958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Diamino-1,1'-dinaphthyl, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018741850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4488-22-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Diamino-1,1'-dinaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Binaphthyl-2,2'-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-1,1'-Binaphthyl-2,2'-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-(+)-1,1'-Binaphthyl-2,2'-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI03TW52AO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OL97NN4U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL35MU1249 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of Axially Chiral Compounds in Catalysis

The concept of axial chirality, a form of stereoisomerism arising from restricted rotation around a single bond, was first recognized in the early 20th century. In 1922, Christie and Kenner first resolved a substituted biphenyl, providing experimental proof of this unique form of chirality. nih.gov The term "atropisomerism," derived from the Greek for "not to turn," was later coined by Richard Kuhn in 1933 to describe these rotationally hindered stereoisomers. nih.gov

For several decades, the study of atropisomerism remained largely a curiosity of physical organic chemistry. However, the burgeoning field of asymmetric catalysis in the latter half of the 20th century provided a fertile ground for the application of these unique molecules. Chemists began to recognize that the well-defined, rigid C2-symmetric scaffold of many axially chiral biaryl compounds could create a highly effective chiral environment for catalytic transformations.

A seminal moment in this area was the development of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) by Noyori and his coworkers. This ligand, with its atropisomeric binaphthyl backbone, proved to be exceptionally effective in a wide range of metal-catalyzed asymmetric reactions, most notably in asymmetric hydrogenation. The success of BINAP spurred the exploration of other axially chiral scaffolds, leading to the development of a diverse array of ligands and organocatalysts. A significant milestone in the evolution of organocatalysis was the introduction of 1,1'-bi-2-naphthol (B31242) (BINOL)-derived phosphoric acids by Akiyama and Terada in 2004, which have since become a cornerstone of modern asymmetric synthesis. researchgate.net

The Significance of 1,1 Binaphthalene 2,2 Diamine Binam/dabn As a Chiral Scaffold

Within the family of privileged binaphthyl-based chiral scaffolds, [1,1'-Binaphthalene]-2,2'-diamine, commonly known by the acronyms BINAM or DABN, holds a prominent position. myuchem.comrsc.org Its C2-symmetric structure, characterized by two naphthalene (B1677914) rings linked by a chiral axis and bearing amino groups at the 2 and 2' positions, provides a robust and versatile platform for the construction of a wide array of chiral ligands and organocatalysts. myuchem.com

The presence of the two primary amine functionalities is a key feature of BINAM, offering convenient handles for derivatization. These amino groups can be readily modified to introduce phosphines, amides, sulfonamides, ureas, and other functional groups, allowing for the fine-tuning of the steric and electronic properties of the resulting catalyst or ligand. This modularity is crucial for optimizing catalyst performance for specific asymmetric transformations.

The enantiomers of BINAM, (R)-(+)-[1,1'-Binaphthalene]-2,2'-diamine and (S)-(-)-[1,1'-Binaphthalene]-2,2'-diamine, are accessible through various methods, including classical resolution of the racemate and, more recently, through enantioselective synthesis. rsc.orgorgsyn.org The availability of both enantiomers is critical, as it allows for the synthesis of either enantiomer of a desired product.

The applications of BINAM-derived catalysts and ligands are extensive and continue to expand. They have found utility in a diverse range of asymmetric reactions, including but not limited to:

Aldol (B89426) Reactions: BINAM-derived prolinamides have been shown to be highly effective organocatalysts for both inter- and intramolecular aldol reactions, delivering high diastereo- and enantioselectivities. researchgate.net

Phase-Transfer Catalysis: Chiral anion phase-transfer catalysis using BINAM-derived phosphoric acids has enabled the highly enantioselective α-amination of carbonyl compounds. rsc.org

Diels-Alder Reactions: Diammonium salts derived from chiral BINAM and trifluoromethanesulfonimide act as efficient catalysts for the enantioselective Diels-Alder reaction. nih.gov

Metal-Catalyzed Reactions: BINAM and its derivatives serve as excellent ligands for various transition metals in a wide array of catalytic processes. myuchem.com

The following table provides a summary of the key properties of the enantiomers of [1,1'-Binaphthalene]-2,2'-diamine:

| Property | (R)-(+)-[1,1'-Binaphthalene]-2,2'-diamine | (S)-(-)-[1,1'-Binaphthalene]-2,2'-diamine |

| CAS Number | 18741-85-0 sigmaaldrich.com | 18531-95-8 sigmaaldrich.com |

| Molecular Formula | C20H16N2 | C20H16N2 |

| Molecular Weight | 284.35 g/mol | 284.35 g/mol |

| Appearance | Off-white to light yellow crystalline powder | Off-white to light yellow crystalline powder |

| Melting Point | 242-244 °C sigmaaldrich.com | 242-244 °C sigmaaldrich.com |

| Optical Rotation | [α]20/D +163° (c=1 in pyridine) | [α]20/D -157° (c=1 in pyridine) sigmaaldrich.com |

Overview of Research Trajectories for 1,1 Binaphthalene 2,2 Diamine Derivatives

Strategies for Enantioselective Synthesis of Optically Pure [1,1'-Binaphthalene]-2,2'-diamine

The direct synthesis of enantiopure BINAM derivatives is a highly sought-after goal to avoid the inherent yield limitations of resolving racemic mixtures. Various strategies have been developed to achieve this, targeting different stages of the molecular construction.

Condensation Reactions for Binaphthalene Backbone Formation

The formation of the 1,1'-binaphthyl core is the foundational step in the synthesis of BINAM. The Ullmann condensation, a copper-catalyzed coupling reaction, is a classic method for creating biaryl linkages. wikipedia.orgorganic-chemistry.org In the context of BINAM synthesis, this typically involves the coupling of two molecules of a 2-aminonaphthalene derivative. While traditionally requiring harsh conditions with high temperatures and stoichiometric copper, modern variations have improved the reaction's efficiency and scope. wikipedia.org For instance, the use of soluble copper catalysts supported by ligands can facilitate the reaction under milder conditions. nih.govtcichemicals.com

A notable application of condensation reactions in the context of BINAM derivatives is the enantioselective Friedländer condensation. acs.orgnih.govorganic-chemistry.org This method utilizes BINAM-derived prolinamides as organocatalysts to synthesize chiral tacrine (B349632) analogues. acs.orgnih.govorganic-chemistry.org The reaction between cyclohexanone (B45756) derivatives and 2-aminoaromatic aldehydes proceeds under solvent-free conditions at room temperature, achieving high yields (up to 93%) and excellent enantioselectivities (up to 96%). acs.orgorganic-chemistry.org

| Catalyst | Reactants | Conditions | Yield (%) | Enantiomeric Excess (%) |

| (S)-BINAM-prolinamide | Cyclohexanone, 2-aminobenzaldehyde | Solvent-free, rt | up to 93 | up to 96 |

| Silica (B1680970) gel supported (S)-BINAM-prolinamide | Cyclohexanone, 2-aminobenzaldehyde | Solvent-free, rt | - | up to 87 |

This table showcases the efficiency of BINAM-derived organocatalysts in the enantioselective Friedländer condensation for the synthesis of chiral tacrine analogues. acs.orgorganic-chemistry.org

Reduction Techniques for Amine Functionalization

A common synthetic route to BINAM involves the preparation of 2,2'-dinitro-1,1'-binaphthyl, followed by the reduction of the nitro groups to the corresponding amines. This two-step process allows for the construction of the binaphthyl backbone first, followed by the introduction of the key amine functionalities.

Various reducing agents can be employed for this transformation. Catalytic hydrogenation is a widely used method, often employing catalysts such as platinum or palladium on a carbon support (Pt/C or Pd/C) with hydrogen gas. google.comyoutube.com This method is generally clean and efficient. Alternative reduction methods include the use of metal hydrides like lithium aluminum hydride (LiAlH4) or other reducing agents such as tin(II) chloride in the presence of hydrochloric acid. youtube.com The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.

A significant advancement is the catalytic reduction of dinitrogen (N2) via hydroboration, which offers a pathway to nitrogenous compounds under mild conditions. chemrxiv.orgnih.gov While not a direct reduction of a nitro group, this fundamental research into N2 fixation highlights the ongoing development of novel reduction methodologies that could inspire new synthetic routes to amines. chemrxiv.orgnih.gov

Oxidative Ring-Closure Processes of 1,1'-Binaphthalene-2,2'-diamines for Helical Structures

While not a direct synthesis of BINAM itself, the oxidative skeletal rearrangement of BINAM derivatives demonstrates the utility of this scaffold in creating complex, helical structures. An unprecedented oxidative rearrangement of BINAMs has been discovered that proceeds via the cleavage of the C-C single bond of the binaphthyl unit, followed by nitrogen migration. rsc.orgnih.gov This reaction provides access to a series of U-shaped azaacenes, which are otherwise difficult to synthesize selectively. rsc.orgnih.gov This process highlights the rich reactivity of the BINAM core and its potential for generating novel molecular architectures.

Stereoselective Rearrangements (e.g.,nih.govnih.gov-Sigmatropic Rearrangement of N,N'-binaphthyl hydrazines)

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a conjugated π-system. wikipedia.orgchemistrylearner.comlibretexts.orgyoutube.com In the context of binaphthyl chemistry, these rearrangements can be powerful tools for stereoselective synthesis. The acs.orgacs.org-sigmatropic rearrangement, in particular, is well-known, with the Claisen and Cope rearrangements being prominent examples. wikipedia.orglibretexts.orgyoutube.com While a specific nih.govnih.gov-sigmatropic rearrangement of N,N'-binaphthyl hydrazines is not extensively documented in the provided results, the principles of sigmatropic rearrangements are applicable. Such a rearrangement would involve a concerted reorganization of electrons within a defined transition state, allowing for the transfer of stereochemical information and the formation of new chiral centers or axes.

Palladium-Catalyzed Amination for Substituted Binaphthyl Diamines

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the formation of C-N bonds. researchgate.netresearchgate.net This methodology is highly effective for the synthesis of substituted BINAM derivatives. researchgate.netnih.govresearchgate.net It allows for the coupling of various amines with aryl halides or triflates, providing a versatile route to a wide range of N-substituted BINAMs. researchgate.netresearchgate.net

The reaction conditions can be tuned by the choice of palladium catalyst, ligand, and base to accommodate a broad scope of substrates, including those with steric hindrance or sensitive functional groups. researchgate.netacs.org For example, using bulky and electron-rich 2-dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl ligands has enabled the successful amidation of bulky aryl halides. researchgate.net This method has been employed to synthesize novel fluorescent sensors based on 3,3'-diamino substituted 1,1'-bi(2-naphthol) and other complex chiral structures. researchgate.netnih.govresearchgate.net

| Reactants | Catalyst System | Product | Significance |

| (S)-BINAM, N,N′-bis-(bromobenzyl) derivatives of diaza-crown ethers | Pd(0) | Optically active macrobicyclic cryptands | Synthesis of complex chiral macrocycles. researchgate.net |

| 3,3'-dibromo-1,1'-bi(2-naphthol), various amines | Pd(0) | Linear and macrocyclic fluorescent sensors | First example of Buchwald-Hartwig amination on this substrate. researchgate.net |

| Biaryl amines, O-benzoylhydroxylamines | Palladium catalyst | 2,2′-diaminobiaryls | Concise synthesis with good functional group tolerance. rsc.org |

This table illustrates the versatility of palladium-catalyzed amination in the synthesis of diverse BINAM derivatives and related structures.

Resolution Techniques for Racemic [1,1'-Binaphthalene]-2,2'-diamine

Asymmetric synthesis is not always the most practical approach, and often, BINAM is first synthesized as a racemic mixture. Consequently, the resolution of this racemate into its constituent enantiomers is a crucial step for its application in asymmetric catalysis.

One of the most common methods for chiral resolution is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic BINAM with a chiral resolving agent, such as a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. wikipedia.org After separation, the pure enantiomer of BINAM can be recovered by removing the resolving agent.

Kinetic resolution is another powerful strategy. rsc.orgnih.govnih.gov This technique relies on the differential rate of reaction of the two enantiomers in the racemate with a chiral catalyst or reagent. For instance, a chiral calcium phosphate-catalyzed acylation of BINAM derivatives using isobutyric anhydride (B1165640) has been developed. rsc.orgnih.gov This method selectively acylates one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product. rsc.orgnih.gov The acylated enantiomer can then be hydrolyzed back to the free amine. rsc.orgnih.gov Similarly, a chiral Brønsted acid-catalyzed imine formation and transfer hydrogenation cascade has been shown to be a highly efficient method for the kinetic resolution of axially chiral BINAM derivatives. nih.gov

A more recent development is the use of visible-light-driven racemization of BINAM derivatives. acs.orgnih.gov This process, which uses a photocatalyst, can be combined with kinetic resolution in a dynamic kinetic resolution process, theoretically allowing for the conversion of the entire racemic mixture into a single desired enantiomer with high enantioselectivity. nih.gov

| Resolution Method | Chiral Agent/Catalyst | Key Feature | Selectivity Factor (s) |

| Kinetic Resolution (Acylation) | Chiral calcium phosphate (B84403) | Catalytic acylation of one enantiomer | up to 127 rsc.org |

| Kinetic Resolution (Imination/Hydrogenation) | Chiral Brønsted acid | Cascade process leading to high yields and enantioselectivities | - nih.gov |

| Kinetic Resolution (Dehydrogenative Si-N Coupling) | Cu-H / (R,R)-Ph-BPE | Atroposelective and diastereoselective N-silylation | Good to synthetically useful nih.gov |

This table summarizes various kinetic resolution techniques for obtaining enantiomerically enriched BINAM.

Fractional Crystallization of Diastereomeric Salts with Chiral Acids

Fractional crystallization is a classical yet effective method for resolving racemic mixtures. This technique relies on the differential solubility of diastereomeric salts formed by the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid. libretexts.org In the case of racemic BINAM, chiral carboxylic acids are commonly employed to form these diastereomeric salts.

The process involves dissolving the racemic BINAM and a selected chiral acid in a suitable solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt preferentially crystallizes, allowing for its separation by filtration. The choice of the chiral acid and the solvent system is crucial for achieving efficient separation. elsevierpure.comnih.gov For instance, the resolution of racemic 1,1'-binaphthalene-2,2'-dicarboxylic acid has been successfully achieved using (S)-1-phenylethylamine, where the stereochemical outcome of the crystallization is dependent on the solvent's properties. elsevierpure.com

A key challenge in this method is identifying the optimal combination of chiral acid and solvent that provides a significant difference in the solubility of the two diastereomers. The separated diastereomeric salt is then treated with a base to neutralize the acid and liberate the enantiomerically enriched BINAM.

Kinetic Resolution through Chiral Catalyst-Mediated Acylation

Kinetic resolution offers a dynamic approach to enantiomeric separation, where one enantiomer of the racemate reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer. For BINAM, chiral catalyst-mediated acylation is a prominent kinetic resolution strategy. nih.govresearchgate.net

In this method, a chiral catalyst promotes the selective acylation of one of the BINAM enantiomers. For example, a chiral calcium phosphate catalyst has been utilized for the kinetic resolution of BINAM derivatives through an acylation reaction with isobutyric anhydride. nih.gov This process yields a mono-acylated product from one enantiomer while the other enantiomer remains largely unreacted. The selectivity factor (s), which indicates the ratio of the reaction rates of the two enantiomers, can reach values as high as 127 in some cases. nih.gov

Similarly, chiral Brønsted acids, such as phosphoric acids, have been demonstrated to be effective catalysts for the kinetic resolution of BINAM derivatives. researchgate.netacs.org These catalysts can facilitate processes like imine formation and transfer hydrogenation in a cascade manner, leading to high yields and excellent enantioselectivities. acs.org The resulting acylated BINAM can be hydrolyzed under acidic conditions to recover the chirally pure diamine. nih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative technique for the direct separation of enantiomers. researchgate.netsigmaaldrich.com This method avoids the need for derivatization into diastereomers and offers high resolution.

The principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. phenomenex.com For the separation of BINAM enantiomers, various CSPs have been developed and utilized. These CSPs create a chiral environment where one enantiomer forms a more stable transient diastereomeric complex than the other, leading to different retention times and, consequently, separation. phenomenex.com

The choice of the mobile phase, which typically consists of a mixture of solvents like hexane (B92381) and an alcohol, and its flow rate can be optimized to improve the separation efficiency. researchgate.net Preparative scale HPLC allows for the isolation of significant quantities of the separated enantiomers. researchgate.net The development of novel CSPs, such as those based on (R/S)-1,1'-bi-2-naphthol (BINOL) derivatives, continues to enhance the capabilities of this technique for resolving chiral compounds like BINAM. nih.gov

Functionalization and Derivatization Strategies of the [1,1'-Binaphthalene]-2,2'-diamine Core

The versatility of the [1,1'-Binaphthalene]-2,2'-diamine (BINAM) scaffold is significantly enhanced through various functionalization and derivatization strategies. These modifications are crucial for fine-tuning the steric and electronic properties of BINAM-based ligands and catalysts, thereby optimizing their performance in asymmetric synthesis.

N-Alkylation and N,N'-Dialkylation Approaches

Modification of the amino groups of the BINAM core through N-alkylation and N,N'-dialkylation is a common strategy to introduce new functionalities and steric bulk. researchgate.netnih.gov Reductive alkylation is a high-yield method for achieving this, where BINAM is reacted with ketones in the presence of a reducing agent like sodium borohydride (B1222165) and sulfuric acid in tetrahydrofuran. researchgate.net This approach has been successfully used to introduce a variety of alkyl groups, including bulky ones like 2-adamantyl. researchgate.net

Another approach involves the direct N-alkylation using alkyl halides. For instance, N,N'-diallyl-[1,1'-binaphthalene]-2,2'-diamine can be synthesized by reacting BINAM with allyl alcohol in the presence of a palladium catalyst and a phosphine ligand. nih.gov Furthermore, N,N'-dimethylated BINAM derivatives can be prepared by the reduction of the corresponding bis-carbamate with lithium aluminum hydride. orgsyn.org These N-alkylated derivatives have shown utility as ligands in various catalytic reactions.

Substitution at Naphthyl Ring Positions (e.g., 3,3'- and 6,6'-Positions)

Functionalization of the naphthyl rings of the BINAM scaffold allows for the introduction of substituents at specific positions, which can significantly influence the catalyst's activity and selectivity. The 3,3'- and 6,6'-positions are common sites for modification.

Ortho-lithiation is a powerful tool for introducing substituents at the 3,3'-positions. nih.gov This involves the deprotonation of the positions ortho to the amino groups using a strong base like n-butyllithium, followed by quenching with an electrophile. This method has been used to prepare a wide range of 3,3'-substituted BINOL derivatives, a strategy that can be conceptually extended to BINAM. nih.gov

Substitution at the 6,6'-positions can also be achieved through various electrophilic aromatic substitution reactions. For example, bromination of BINOL derivatives often occurs selectively at the 6,6'-positions, indicating that the oxygen atoms direct the substitution. nih.gov The introduction of bulky groups at these positions can influence the steric environment around the active site of a catalyst.

Preparation of Macrocyclic Derivatives with Endocyclic Chiral BINAM Moieties

Incorporating the chiral BINAM unit into a macrocyclic framework leads to the creation of highly organized and pre-organized ligand systems. beilstein-journals.orgnih.gov These macrocycles can exhibit unique properties in molecular recognition and catalysis due to their defined cavity and conformational rigidity. beilstein-journals.orgmdpi.com

The synthesis of such macrocycles often involves a stepwise approach. beilstein-journals.org For example, enantiopure BINAM can be used as a building block and linked with other fragments to form the macrocyclic structure. mdpi.com A common strategy is the [1+1] macrocyclic condensation of a bis-amine and a bis-isothiocyanate fragment. beilstein-journals.org Another method involves the ring-closing metathesis of a di-allylated BINAM derivative. nih.gov These synthetic routes allow for the creation of a diverse range of macrocyclic structures with varying sizes and functionalities, opening up new possibilities in the design of chiral catalysts and sensors. beilstein-journals.orgnih.gov

Data Tables

Table 1: Kinetic Resolution of BINAM Derivatives

| Catalyst | Acylating Agent | Selectivity Factor (s) | Reference |

| Chiral Calcium Phosphate | Isobutyric Anhydride | up to 127 | nih.gov |

| Chiral Phosphoric Acid | Azodicarboxylates | up to 420 | researchgate.net |

| Chiral Brønsted Acid | Imine formation/transfer hydrogenation | High | acs.org |

Table 2: HPLC Separation of BINAM Enantiomers

| Chiral Stationary Phase Type | Mobile Phase Example | Application | Reference |

| Pirkle Phases | Hexane/Alcohol | Enantiomeric Separation | phenomenex.com |

| (R/S)-BINOL Derivative | Not specified | Enantiomeric Separation | nih.gov |

| Commercial CSP | Hexane/Alcohol | Preparative Separation | researchgate.net |

Table 3: Functionalization of the BINAM Core

| Position | Method | Reagents | Resulting Derivative | Reference |

| N,N'- | Reductive Alkylation | Ketones, NaBH4/H2SO4 | N,N'-Dialkylated BINAM | researchgate.net |

| N,N'- | N-allylation | Allyl alcohol, Pd catalyst | N,N'-Diallyl BINAM | nih.gov |

| 3,3'- | Ortho-lithiation | n-BuLi, Electrophile | 3,3'-Substituted BINAM | nih.gov |

| 6,6'- | Bromination | Bromine | 6,6'-Dibromo BINAM | nih.gov |

Synthesis of Schiff Base Ligands from [1,1'-Binaphthalene]-2,2'-diamine

The synthesis of Schiff base ligands from [1,1'-Binaphthalene]-2,2'-diamine (BINAM) is a pivotal step in the development of sophisticated chiral catalysts and materials. These ligands are typically prepared through the condensation reaction between the two primary amine groups of the BINAM backbone and two equivalents of a suitable aldehyde or ketone. The resulting di-imine products, often referred to as salen-type ligands when derived from salicylaldehyde (B1680747) and its derivatives, are valued for their ability to form stable, well-defined complexes with a variety of metal ions.

The general synthetic approach involves the direct reaction of the diamine with the carbonyl compound, usually in a 1:2 molar ratio. mdpi.com The reaction is commonly carried out by refluxing the reactants in a suitable solvent, such as absolute ethanol (B145695) or toluene (B28343), for a period ranging from several hours to a few days. mdpi.comnih.gov In some cases, a dehydrating agent or catalyst, like activated aluminum oxide, may be employed to drive the reaction towards completion by removing the water formed during the condensation. mdpi.com

A specific example from the literature details the synthesis of an optically active Schiff base ligand from (R)-(+)-2,2'-diamino-1,1'-binaphthalene and 2-hydroxyacetophenone. mdpi.com In this procedure, the reactants were refluxed in absolute toluene for 72 hours in the presence of activated alkaline aluminum oxide. mdpi.com This method highlights a reproducible pathway to access these chiral ligands, which can be subsequently used in asymmetric catalysis to investigate the influence of steric and electronic effects on the reaction outcomes. mdpi.com

The purification of the resulting Schiff base ligand is typically achieved by filtering off the catalyst followed by evaporation of the solvent under vacuum. mdpi.com The product is often obtained as a solid that can be further purified by recrystallization if necessary.

The table below summarizes a representative synthesis of a chiral Schiff base ligand derived from [1,1'-Binaphthalene]-2,2'-diamine.

Table 1: Synthesis of a Chiral Schiff Base Ligand from (R)-(+)-2,2'-diamino-1,1'-binaphthalene

| Reactant 1 | Reactant 2 | Solvent | Catalyst/Additive | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| (R)-(+)-2,2'-diamino-1,1'-binaphthalene | 2-hydroxyacetophenone (2 eq.) | Absolute Toluene | Activated alkaline aluminum oxide | Reflux, 72 h | (R)-(+)-1,1'-binaphthalene-2,2'-diaminobis(2-hydroxyacetophenonylideneimine) | Not specified in abstract | mdpi.com |

Design Principles for Axially Chiral Bidentate Ligands

The design of effective axially chiral bidentate ligands derived from [1,1'-Binaphthalene]-2,2'-diamine hinges on several key principles. The inherent chirality of the binaphthyl backbone provides a rigid and well-defined three-dimensional space. researchgate.net This structural rigidity is crucial as it restricts the conformational flexibility of the resulting metal complex, thereby enhancing enantioselectivity in catalytic reactions. nih.gov

The primary amino groups at the 2 and 2' positions serve as versatile handles for the introduction of various coordinating moieties. nih.gov By modifying these groups, it is possible to synthesize a diverse library of ligands with tailored electronic and steric properties. researchgate.net For instance, the attachment of phosphine groups to the nitrogen atoms yields powerful ligands for transition-metal-catalyzed reactions. Furthermore, the C₂ symmetry of the BINAM scaffold is often desirable as it can reduce the number of possible diastereomeric transition states in a catalytic cycle, simplifying the stereochemical outcome of the reaction. nih.gov

Coordination Chemistry of [1,1'-Binaphthalene]-2,2'-diamine with Metal Ions

The coordination of [1,1'-Binaphthalene]-2,2'-diamine and its derivatives to metal ions is a fundamental aspect of their application in asymmetric catalysis. The diamine can act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. This coordination geometry is central to the formation of active and selective catalysts. nih.gov

[1,1'-Binaphthalene]-2,2'-diamine and its derivatives form stable complexes with a variety of transition metals, including ruthenium, rhodium, palladium, iridium, and copper. These metal complexes have proven to be highly effective catalysts for a broad range of asymmetric transformations.

For example, ruthenium complexes of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), a ligand conceptually related to BINAM derivatives, are renowned for their high efficiency in asymmetric hydrogenations. researchgate.net Similarly, copper complexes involving BINAM-derived ligands have been successfully employed in asymmetric conjugate additions and other carbon-carbon bond-forming reactions. The choice of the metal and the specific ligand structure are critical in determining the catalytic activity and the level of enantioselectivity achieved in a particular reaction.

The characterization of metal-ligand complexes derived from [1,1'-Binaphthalene]-2,2'-diamine is crucial for understanding their structure and bonding, which in turn influences their catalytic performance. A variety of spectroscopic techniques are employed for this purpose.

Circular Dichroism (CD) spectroscopy is a particularly powerful tool for studying chiral molecules. The CD spectra of BINAM-derived metal complexes provide valuable information about the chiroptical properties and the conformation of the complex in solution. nih.govrsc.org For instance, the CD spectrum of a palladium(II) complex with a BINAM-derived ligand can exhibit characteristic Cotton effects, which are indicative of the chiral environment around the metal center. nih.gov

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the metal complexes. The absorption bands in the UV-Vis spectrum can be assigned to ligand-to-metal charge transfer (LMCT) or d-d transitions, providing insights into the electronic structure of the complex. nih.govnih.gov

Classes of Chiral Ligands Derived from [1,1'-Binaphthalene]-2,2'-diamine

The versatility of the [1,1'-Binaphthalene]-2,2'-diamine scaffold has led to the development of several distinct classes of chiral ligands, each with its unique applications in asymmetric catalysis.

N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and catalysis. Chiral NHC ligands based on the [1,1'-Binaphthalene]-2,2'-diamine backbone have been synthesized and successfully applied in a range of asymmetric reactions. These bidentate NHC ligands are typically prepared from enantiomerically pure BINAM. The resulting metal complexes, for example with rhodium or iridium, have shown high catalytic activity and enantioselectivity in reactions such as asymmetric hydrosilylation.

In addition to their role as ligands for metal ions, derivatives of [1,1'-Binaphthalene]-2,2'-diamine can also function as organocatalysts. A notable example is the use of chiral diammonium salts as Brønsted acid catalysts. nih.gov These catalysts can be readily prepared in situ by mixing the commercially available chiral diamine with a strong Brønsted acid, such as trifluoromethanesulfonimide (Tf₂NH). nih.gov

These diammonium salt catalysts have demonstrated excellent catalytic activity and enantioselectivity in Diels-Alder reactions of α-acyloxyacroleins with cyclic dienes. nih.gov The acidic protons of the ammonium (B1175870) groups activate the dienophile, while the chiral binaphthyl backbone provides a well-defined chiral environment to control the stereochemical outcome of the reaction.

Table of Research Findings: Enantioselective Diels-Alder Reaction Catalyzed by a Chiral Diammonium Salt nih.gov

| Entry | Diene | Dienophile | Yield (%) | exo/endo | ee (%) (exo) |

| 1 | Cyclopentadiene | α-(Cyclohexanecarbonyloxy)acrolein | 88 | 92:8 | 91 |

| 2 | Cyclohexadiene | α-(Cyclohexanecarbonyloxy)acrolein | 95 | >99:1 | 90 |

| 3 | Cycloheptadiene | α-(Cyclohexanecarbonyloxy)acrolein | 85 | >99:1 | 88 |

Prolinamide Derivatives

The conjugation of the BINAM scaffold with proline, an amino acid known for its catalytic activity, has yielded a powerful class of organocatalysts known as prolinamide derivatives. These catalysts have demonstrated enhanced reactivity and enantioselectivity compared to proline alone in various asymmetric transformations. researchgate.net

(S)-Binam-L-prolinamide, for instance, has been effectively employed as a catalyst in direct asymmetric aldol reactions. researchgate.net Prolinamides derived from BINAM are also utilized as organocatalysts in reactions like the Friedländer condensation. researchgate.net Research has shown that the efficacy of these catalysts can be influenced by their structural environment. For example, mechanically interlocked prolinamides, in the form of researchgate.netrotaxanes, have been synthesized and used as organocatalysts in several enamine-activated processes. nih.gov These complex structures create a unique, dynamic chiral pocket that can improve catalytic ability compared to their non-interlocked counterparts. nih.gov

The general mechanism for prolinamide catalysis in reactions like the Michael addition involves the formation of an enamine intermediate between the catalyst and a carbonyl donor. This enamine then adds to an α,β-unsaturated compound, which is activated through hydrogen bonding with the carboxamide substituent of the catalyst. This dual activation model typically results in a high degree of stereocontrol. rsc.org The enantioselectivity of these reactions is often dependent on the structure of the reactants. consensus.app

Table 1: Applications of BINAM-Derived Prolinamide Catalysts

| Catalyst Type | Reaction | Key Findings |

|---|---|---|

| (S)-Binam-L-Prolinamide | Direct Asymmetric Aldol Reaction | Effective organocatalyst for the reaction. researchgate.net |

| BINAM-derived Prolinamides | Friedländer Condensation | Serve as efficient organocatalysts. researchgate.net |

Other Chiral Amine and Diamine-Based Ligands

Beyond prolinamides, a wide variety of other chiral amine and diamine ligands have been synthesized from the BINAM core, expanding their utility in metal-catalyzed asymmetric reactions. myuchem.com These ligands are crucial in developing advanced catalysts for producing optically active compounds. myuchem.com

Modifications to the amine groups of BINAM have led to ligands with tailored steric and electronic properties. For example, N,N'-dimethylated BINAM derivatives are valuable in forming metal complexes for catalysis. myuchem.comorgsyn.org Axially chiral imine ligands derived from (R)-BINAM have proven effective in the Zn(OTf)₂-promoted enantioselective Friedel–Crafts alkylation of indoles with nitroalkenes. researchgate.net Another important derivative is (R)-NOBIN, which contains both an amino and a hydroxyl group, making it a versatile chiral ligand for synthesizing enantiomerically pure compounds. myuchem.com

Further structural diversification includes the synthesis of C₂-symmetrical BINAM derivatives that incorporate additional chelating groups on the nitrogen atoms. researchgate.net For instance, the reductive amination of 2-hydroxybenzaldehyde with (R)-BINAM yields potentially tetradentate ligands. researchgate.net Similarly, chiral phosphorous triamides have been synthesized, where the substituents on the diamine nitrogen atoms are varied to include methyl or p-tolyl groups, thereby tuning the electronic and steric nature of the ligand. researchgate.net These ligands have shown good activity in copper-catalyzed conjugate additions and nickel-catalyzed hydrovinylation reactions. researchgate.net Additionally, diammonium salts of chiral BINAM have been developed as highly effective catalysts for enantioselective Diels-Alder reactions. nih.gov

The synthesis of enantiopure BINAM derivatives is often achieved through the kinetic resolution of the racemic mixture, for example, via a chiral calcium phosphate-catalyzed acylation reaction. rsc.org This method produces a mono-acylated BINAM, which can then be hydrolyzed to yield the enantiomerically pure diamine. rsc.org

Table 2: Examples of Other BINAM-Derived Chiral Ligands and Their Applications

| Ligand Class | Example Application | Metal/Catalyst System |

|---|---|---|

| Chiral Imines | Enantioselective Friedel–Crafts alkylation | Zn(OTf)₂ |

| N,N'-Dialkylated Diamines | Asymmetric catalysis | Various metal complexes |

| Amino-alcohol Ligands (NOBIN) | Asymmetric synthesis | Used as a chiral ligand |

| Tetradentate Diamines | Potential for asymmetric catalysis | N/A |

| Chiral Phosphorous Triamides | Copper-catalyzed conjugate addition | Copper, Nickel |

Biaromatic Atropisomeric Core-Based Inherently Chiral Selectors

The unique atropisomeric nature of the BINAM scaffold has been harnessed to create "inherently chiral" selectors. In these systems, the stereogenic unit responsible for chirality is also the primary functional component, leading to exceptional performance in enantioselective recognition. nih.govunimi.it These selectors are particularly promising for applications in enantioselective electroanalysis, which aims to distinguish between enantiomers of an electroactive species. nih.gov

Researchers have developed inherently chiral electroactive monomers and oligomers based on atropisomeric biheteroaromatic cores. nih.gov For example, a novel monomer, Naph₂T₄, based on a biaromatic atropisomeric core, can be synthesized in enantiopure form from 2,2'-dibromo-1,1'-binaphthalenes, a related precursor to BINAM chemistry. nih.gov When these monomers are electro-oligomerized, they form inherently chiral electrode surfaces capable of impressive enantiodiscrimination for pharmaceutically relevant molecules like DOPA and tryptophan. nih.gov Similarly, inherently chiral oligomers based on an indole-benzothiophene core have demonstrated highly efficient enantiorecognition capabilities. nih.gov

The concept has also been extended to materials science. Enantiomerically pure BINAM precursors have been used to introduce axial chirality into the framework of graphene nanoribbons, resulting in helical conformers. nih.gov This demonstrates the transfer of chirality from the molecular level of the BINAM unit to the macromolecular structure of the nanoribbon, opening avenues for the development of novel chiral materials. nih.gov These materials are part of a broader class of chiral selectors, which includes polysaccharides and cyclodextrins, used for enantiomeric resolution; however, the defined and tunable structure of BINAM-based systems offers distinct advantages. nih.govmdpi.com

Table 3: Inherently Chiral Selectors Derived from Biaromatic Atropisomeric Cores

| Selector Type | Core Structure | Application | Key Feature |

|---|---|---|---|

| Electroactive Oligomer Films | Naph₂T₄ (Biaromatic Atropisomeric) | Enantioselective Electroanalysis | Excellent enantiodiscrimination for chiral probes like DOPA. nih.gov |

| Inherently Chiral Oligomers | Indole-Benzothiophene | Chiral Recognition | Efficient recognition of tryptophan and DOPA enantiomers. nih.gov |

Applications of 1,1 Binaphthalene 2,2 Diamine in Asymmetric Catalysis

General Principles of Asymmetric Catalysis Mediated by [1,1'-Binaphthalene]-2,2'-diamine Derivatives

The effectiveness of BINAM derivatives in asymmetric catalysis stems from fundamental principles that govern how chirality is transferred from the catalyst to the substrate. These principles are centered on the creation of a specific chiral space and the precise interactions that occur within it.

The C₂ symmetric nature of many [1,1'-Binaphthalene]-2,2'-diamine derivatives is a key feature that provides an excellent chiral environment in metal-based and organocatalytic systems. nih.gov This defined three-dimensional space dictates the approach of the reactants, influencing the stereochemical outcome of the reaction. numberanalytics.com The binding of a substrate to a chiral catalyst is a pivotal step, and the catalyst's specific stereochemical arrangement can lead to the selective binding of one enantiomer of a substrate over the other, a process known as enantioselective catalysis. numberanalytics.com

The rigidity of the binaphthyl backbone, with functional groups at the 2,2' positions, helps to prevent atropisomerization (rotation around the single bond connecting the naphthalene (B1677914) rings) at higher temperatures, thus maintaining the integrity of the chiral environment. nih.gov The stereochemical configuration of the catalyst is paramount as it influences the orientation of the substrate and any reactive intermediates, ultimately determining the stereochemistry of the product. numberanalytics.com

The selectivity observed in reactions catalyzed by BINAM derivatives is a direct result of the interactions between the chiral ligand and the substrate molecules. These interactions, which can be attractive or repulsive, guide the substrate into a specific orientation within the catalyst's chiral pocket.

The process of asymmetric catalysis involves several key steps:

The substrate binds to the chiral catalyst, forming a catalyst-substrate complex.

The catalyst activates the substrate, creating a reactive intermediate.

The intermediate undergoes a stereoselective reaction to form the desired product. numberanalytics.com

The design of the chiral catalyst is crucial for achieving high stereoselectivity. numberanalytics.com By modifying the substituents on the binaphthyl backbone, the electronic and steric properties of the resulting ligand can be fine-tuned. acs.org This allows for the optimization of the catalyst for a specific reaction, enhancing its ability to differentiate between the possible transition states that lead to different stereoisomers.

Specific Enantioselective Transformations

Derivatives of [1,1'-Binaphthalene]-2,2'-diamine have been successfully employed as catalysts in a variety of enantioselective transformations. One notable example is the Diels-Alder reaction.

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be rendered enantioselective by using chiral catalysts. BINAM-derived catalysts have proven to be highly effective in this regard, particularly in reactions involving α-acyloxyacroleins.

A significant advancement in this area is the use of diammonium salts of chiral [1,1'-Binaphthalene]-2,2'-diamine as organocatalysts. nih.gov Specifically, the salt formed from BINAM and trifluoromethanesulfonimide (Tf₂NH) demonstrates excellent catalytic activity and enantioselectivity. nih.gov This catalyst can be conveniently prepared in situ by simply mixing the commercially available chiral diamine and the acid. nih.gov The resulting diammonium salt acts as a chiral Brønsted acid, activating the α-acyloxyacrolein dienophile and creating a chiral environment that directs the approach of the diene.

In the Diels-Alder reaction, two different stereoisomeric products, the exo and endo adducts, can be formed. The catalyst not only controls the enantioselectivity but can also influence the diastereoselectivity (exo/endo selectivity) of the reaction.

For instance, in the Diels-Alder reaction between α-(cyclohexanecarbonyloxy)acrolein and cyclopentadiene, the use of 5 mol % of the (R)-[1,1'-Binaphthalene]-2,2'-diammonium bis(trifluoromethanesulfonyl)imide catalyst in ethyl cyanide (EtCN) at -75°C resulted in a high yield and excellent selectivity. The reaction favored the formation of the exo product. nih.gov

Below is a table summarizing the results of this specific Diels-Alder reaction:

| Diene | Dienophile | Catalyst Loading (mol %) | Solvent | Temperature (°C) | Yield (%) | Exo/Endo Ratio | ee (%) of Exo Product |

| Cyclopentadiene | α-(cyclohexanecarbonyloxy)acrolein | 5 | EtCN | -75 | 88 | 92:8 | 91 |

| Data sourced from Organic Letters, 2006, 8 (11), pp 2229–2232. nih.gov |

This example highlights the ability of chiral diammonium salts derived from [1,1'-Binaphthalene]-2,2'-diamine to effectively control both the enantioselectivity and the diastereoselectivity of the Diels-Alder reaction.

Aldol (B89426) Reactions (Direct and Asymmetric)

The aldol reaction, a fundamental tool for the construction of β-hydroxy carbonyl compounds, has been a significant focus of asymmetric catalysis. The development of direct asymmetric aldol reactions, which avoid the pre-formation of enolates, is a particularly attractive area of research.

Organocatalyzed Aldol Reactions with Prolinamide Derivatives

Derivatives of [1,1'-Binaphthalene]-2,2'-diamine, particularly those incorporating a prolinamide moiety, have emerged as highly effective organocatalysts for direct and asymmetric aldol reactions. These catalysts leverage the chiral backbone of BINAM and the catalytic prowess of the proline unit to induce high levels of stereoselectivity.

Research has shown that BINAM-prolinamides are highly efficient for the aldol reaction between ketones and isatins, operating effectively even under solvent-free conditions. This approach has yielded products with excellent diastereoselectivities (up to 99% de) and enantioselectivities (up to 97% ee). The success of these catalysts is attributed to their ability to form a well-organized transition state that effectively shields one face of the enamine intermediate.

Furthermore, N-tosyl-(S-a)-binam-L-prolinamide has been identified as a potent catalyst for aqueous aldol reactions. This catalyst facilitates the reaction between glyoxylic acid and various ketones, leading to the formation of chiral α-hydroxy-γ-keto carboxylic acids with high diastereo- and enantioselectivities. The ability to perform these reactions in water highlights the practical and green advantages of these BINAM-derived organocatalysts.

Hydrosilylation of Ketones

The asymmetric hydrosilylation of ketones is a valuable method for the synthesis of chiral secondary alcohols. This transformation has been effectively catalyzed by metal complexes bearing chiral ligands derived from [1,1'-Binaphthalene]-2,2'-diamine.

A notable example involves the use of a ruthenium catalyst complexed with a BINAM-derived diphosphine ligand, specifically the (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) ligand. While BINAP itself is not a diamine, its synthesis originates from BINOL, a closely related binaphthyl scaffold, and its application in conjunction with diamine co-ligands is highly relevant. For instance, the complex trans-RuH(η¹-BH₄)((S)-tolbinap)((S,S)-dpen) has been shown to effectively catalyze the asymmetric hydrogenation of acetophenone, a process mechanistically related to hydrosilylation, affording (R)-phenylethanol with 82% enantiomeric excess. The presence of a diamine co-ligand in these systems is often crucial for achieving high catalytic activity and enantioselectivity.

Catalytic Reduction of Organic Compounds (e.g., Aldehydes and Ketones)

The catalytic reduction of aldehydes and ketones to produce chiral alcohols is a fundamental transformation in organic synthesis. Ligands derived from [1,1'-Binaphthalene]-2,2'-diamine have proven to be highly effective in this context, particularly in metal-catalyzed hydrogenations.

BINAM-based ligands are instrumental in a variety of metal-catalyzed, enantioselective hydrogenations of carbon-oxygen double bonds. For example, the synthesis of (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine has provided a versatile ligand for such transformations. Furthermore, researchers have synthesized novel C2-symmetrical [1,1'-Binaphthalene]-2,2'-diamines bearing additional chelating groups on the nitrogen atoms. These modifications are designed to create more effective ligands for asymmetric catalysis, including the reduction of carbonyl compounds. One such study involved the reductive amination of 2-hydroxybenzaldehyde with (R)-[1,1'-Binaphthalene]-2,2'-diamine and NaBH₄ as a key step in creating potentially tetradentate ligands.

Asymmetric Allylation Reactions

The asymmetric allylation of carbonyl compounds is a powerful method for the synthesis of chiral homoallylic alcohols, which are versatile building blocks in natural product synthesis. [1,1'-Binaphthalene]-2,2'-diamine derivatives have been successfully employed as chiral ligands in this important reaction.

One notable application involves the use of a chiral BINAM-derived N-triflylphosphoramide as a catalyst for the asymmetric allylation of aldehydes with allyltrichlorosilane. This catalytic system has demonstrated high enantioselectivities, reaching up to 96% ee for a range of aromatic and aliphatic aldehydes. The catalyst is believed to activate the allylsilane and create a chiral environment that directs the nucleophilic attack on the aldehyde from a specific face.

Friedländer Condensation for Chiral Tacrine (B349632) Analogues

The Friedländer annulation is a classic method for the synthesis of quinolines. An asymmetric variant of this reaction, catalyzed by BINAM derivatives, has been developed for the synthesis of chiral tacrine analogues, which are of significant interest due to their potential as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.

Specifically, wet (R)-N-(p-toluenesulfonyl)-1,1'-binaphthyl-2,2'-diamine-L-prolinamide has been shown to be a highly effective organocatalyst for the enantioselective Friedländer condensation. This reaction, performed under solvent-free conditions at room temperature, affords chiral tacrine analogues in high yields (up to 93%) and with excellent enantioselectivities (up to 96% ee). The catalyst can be supported on silica (B1680970) gel and recycled multiple times without a significant loss of activity, enhancing its practical utility.

| Reactant 1 (Ketone) | Reactant 2 (Amino-aldehyde) | Yield (%) | ee (%) |

| Cyclohexanone (B45756) | 2-Amino-5-chlorobenzaldehyde | 93 | 96 |

| Cyclohexanone | 2-Amino-5-bromobenzaldehyde | 92 | 95 |

| Cyclohexanone | 2-Amino-5-nitrobenzaldehyde | 85 | 94 |

| Cyclopentanone | 2-Aminobenzaldehyde | 88 | 92 |

Mannich-Type Reactions

The Mannich reaction is a three-component condensation that provides access to β-amino carbonyl compounds, which are important structural motifs in many biologically active molecules. Asymmetric catalysis of the Mannich reaction using chiral ligands has been an area of intense research.

A significant advancement in this area involves the use of a chiral copper catalyst bearing a ligand derived from (R)-[1,1'-Binaphthalene]-2,2'-diamine for the asymmetric Mannich-type reaction of N-acylimino esters with silyl (B83357) enol ethers. This catalytic system has demonstrated high enantioselectivities, affording the corresponding β-amino-α-substituted-α-amino acid derivatives in up to 99% ee. The success of this catalyst highlights the ability of the BINAM scaffold to create a highly organized and effective chiral pocket around the metal center, thereby dictating the stereochemical outcome of the reaction.

Transfer Hydrogenation and Friedel-Crafts Alkylation (BINOL-derived phosphoric acids)

While the prompt specifies BINOL-derived phosphoric acids, the core structure is [1,1'-Binaphthalene]-2,2'-diamine (BINAM). Chiral phosphoric acids (CPAs) derived from the analogous 1,1'-bi-2-naphthol (B31242) (BINOL) backbone are renowned organocatalysts. These catalysts, such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, function by activating substrates through hydrogen bonding. sigmaaldrich.com

In the context of transfer hydrogenation , BINAP/diamine-ruthenium(II) complexes are highly effective for the asymmetric hydrogenation of ketones. acs.org The mechanism often involves a metal-ligand bifunctional role, where a hydride on the ruthenium and a proton from the diamine ligand are transferred to the carbonyl group via a six-membered transition state. acs.org The efficiency of these reactions can be significantly influenced by factors such as the choice of base and hydrogen pressure. acs.org

For Friedel-Crafts alkylation , chiral phosphoric acids have successfully catalyzed the reaction between indoles and various electrophiles. rsc.org For instance, the reaction of indoles with racemic spiro indolin-3-ones, catalyzed by a chiral phosphoric acid, can produce adducts with a quaternary stereocenter in high yield and enantioselectivity. rsc.org The reaction proceeds through the activation of the electrophile by the Brønsted acidic site of the catalyst.

It is important to note that Friedel-Crafts reactions have limitations; they are not effective when the aromatic ring has a strongly deactivating substituent, such as an amino group, which can react with the Lewis acid catalyst. libretexts.org

Asymmetric Dialkylzinc Additions to Aldehydes

The addition of dialkylzinc reagents to aldehydes is a fundamental method for creating chiral secondary alcohols, which are important building blocks in organic synthesis. wikipedia.orgnih.gov Derivatives of [1,1'-Binaphthalene]-2,2'-diamine, often as amino alcohols or other ligands, are used to chelate the zinc atom, thereby creating a chiral environment that directs the enantioselective addition of the alkyl group to the aldehyde. wikipedia.org

The development of ligands for this transformation is extensive, with BINOL-based catalysts also showing high enantioselectivity. nih.gov Research has shown that high enantiomeric excess (ee), often up to 99%, can be achieved for a wide range of aromatic and aliphatic aldehydes with low catalyst loadings. wikipedia.org An interesting phenomenon observed in these reactions is a non-linear relationship between the enantiomeric purity of the catalyst and the product, suggesting a complex catalytic cycle involving homo- and heterodimeric catalyst complexes. wikipedia.org

| Ligand Type | Substrate | Reagent | Enantiomeric Excess (ee) | Reference |

| Amino Alcohol | Benzaldehyde | Dimethylzinc | High | wikipedia.org |

| TADDOL | Aromatic/Aliphatic Aldehydes | Dialkylzinc | up to 99% | wikipedia.org |

| Azetidine Alcohols | Aromatic Aldehydes | Diethylzinc (B1219324) | 94-100% | wikipedia.org |

Comparison of Metal-Catalyzed vs. Organocatalytic Systems

The choice between a metal-catalyzed and an organocatalytic system using the BINAM scaffold depends on the specific transformation.

Metal-Catalyzed Systems: In these systems, BINAM or its derivatives act as chiral ligands that coordinate to a metal center (e.g., Ruthenium, Palladium, Copper). researchgate.netacs.orgnih.gov The metal is the primary catalytic species, and the ligand's role is to induce asymmetry. These systems are powerful for reactions like hydrogenations and cross-couplings. acs.org They often exhibit high activity and turnover numbers.

Organocatalytic Systems: Here, a derivative of BINAM, such as a chiral phosphoric acid or a diamine-based catalyst, is the sole catalyst. mdpi.com These systems operate without metals, which can be advantageous in terms of toxicity and cost, particularly in pharmaceutical synthesis. mdpi.com They typically function by activating substrates through hydrogen bonding or by forming transient covalent intermediates. mdpi.com Friedel-Crafts alkylations and acylations are common examples. rsc.orgrsc.org

The key difference lies in the mode of activation. Metal catalysts often operate through oxidative addition, reductive elimination, and other organometallic pathways, while organocatalysts typically use non-covalent interactions or transient covalent catalysis. mdpi.com

Homogeneous vs. Heterogeneous Catalysis (e.g., Silica-Supported Catalysts)

Both metal-catalyzed and organocatalytic systems based on BINAM can be employed in either a homogeneous or heterogeneous fashion.

Homogeneous Catalysis: The catalyst is in the same phase as the reactants (usually a liquid phase). rsc.org This setup often leads to high activity and selectivity because the catalytic sites are readily accessible. rsc.org However, separating the catalyst from the product mixture can be difficult and costly, which is a significant drawback, especially with expensive ligands and toxic heavy metals. rsc.org

Heterogeneous Catalysis: The catalyst is in a different phase from the reactants. rsc.org A common approach is to immobilize the chiral BINAM-based catalyst onto a solid support, such as silica. nih.govresearchgate.net For example, BINAP-Ru and -Rh complexes have been covalently immobilized on silica for use in asymmetric hydrogenation. researchgate.net This "heterogenization" of a homogeneous catalyst combines the high selectivity of the molecular catalyst with the practical advantages of a solid catalyst. rsc.org The primary benefit is the ease of separation of the catalyst from the reaction mixture by simple filtration, which allows for catalyst recycling and reduces product contamination. rsc.orgresearchgate.net

Studies have shown the interaction of BINAM with a Pd/silica catalyst, where the diamine adsorbs onto the metal surface. researchgate.net However, this interaction can also lead to side reactions, such as the conversion of amine groups or hydrogenation of the aromatic rings. nih.gov

Recycling and Reusability of Catalytic Systems

The ability to recycle and reuse catalysts is crucial for developing sustainable and cost-effective chemical processes. This is a primary driver for the development of heterogeneous catalytic systems. rsc.org

By anchoring BINAM-derived catalysts onto solid supports like silica or magnetic nanoparticles, their recovery after a reaction is simplified. researchgate.netresearchgate.net For instance, silica-immobilized BINAP-metal complexes have been successfully used in multiple catalytic cycles for asymmetric hydrogenation with minimal loss of activity or enantioselectivity. researchgate.net Similarly, a linear β-amino alcohol ligand anchored on silica-coated magnetic nanoparticles showed high enantioselectivity in the addition of dialkylzinc to aldehydes, and the catalyst could be easily recovered using a magnet and reused with no significant change in performance. researchgate.net

The reusability of these catalysts makes them highly attractive for industrial applications, as it reduces waste, lowers the cost associated with precious metals and complex ligands, and simplifies product purification. researchgate.net

Mechanistic Insights and Theoretical Studies of 1,1 Binaphthalene 2,2 Diamine Systems

Computational Methods for Structural and Electronic Property Analysis

Racemization Barrier Calculations

The axial chirality of [1,1'-Binaphthalene]-2,2'-diamine (BINAM) and its derivatives is a cornerstone of their application in asymmetric synthesis. The stability of this chirality is determined by the energy barrier to rotation around the C1-C1' bond, a process known as racemization. Theoretical calculations, primarily using density functional theory (DFT), have been instrumental in quantifying this barrier and understanding the factors that influence it.

The preferred pathway for the racemization of 1,1'-binaphthyl systems proceeds through a transition state with Ci symmetry. rsc.orgdntb.gov.ua Computational studies on the parent compound, 1,1'-binaphthyl, have predicted a racemization barrier in the range of 18.3–24.8 kcal/mol. dntb.gov.ua More recent and precise calculations using the B3LYP/6-31G(d,p) level of theory have refined this value to 23.0 kcal/mol. dntb.gov.ua

The nature and position of substituents on the binaphthyl core have a profound impact on the racemization barrier. The primary determinant is the steric bulk of the substituents at the 2,2' positions. For instance, replacing the hydrogen atoms at these positions with larger groups significantly increases the rotational barrier. This is evident in the case of 1,1'-bi-2-naphthol (B31242) (BINOL), where the hydroxyl groups lead to a substantially higher activation free energy for racemization, in the range of 37.2-37.8 kcal/mol. rsc.org Conversely, moving substituents away from the sterically hindered 2,2' positions, for example to the 6,6' positions, results in a drop in the racemization barrier. rsc.org The electronic nature of the substituents, whether they are electron-donating or electron-withdrawing, or their capacity for intramolecular hydrogen bonding, has been found to be of secondary importance compared to their size. rsc.org

While specific DFT calculations for the racemization barrier of unsubstituted BINAM are not as extensively reported as for BINOL, the principles derived from related systems are applicable. The amino groups at the 2,2' positions are expected to present a significant steric hindrance to rotation, resulting in a high racemization barrier and conferring considerable optical stability to the enantiomers at ambient temperatures.

Recent research has also explored novel methods to facilitate the racemization of BINAM derivatives. One such approach involves a visible-light-driven single-electron oxidation. In the presence of a suitable photocatalyst, BINAM derivatives can be oxidized to a radical cation species. This transformation facilitates rotation around the C1-C1' bond, leading to racemization at mild temperatures (30-40 °C). Subsequent single-electron reduction regenerates the racemic BINAM. mdpi.com This method is particularly relevant for applications such as dynamic kinetic resolution. mdpi.com

| Compound | Substituent at 2,2' | Calculated/Experimental Racemization Barrier (kcal/mol) | Reference |

|---|---|---|---|

| 1,1'-Binaphthyl | -H | 23.0 (Calculated) | dntb.gov.ua |

| 1,1'-bi-2-naphthol (BINOL) | -OH | 37.2 - 37.8 (Experimental) | rsc.org |

| 2-Amino-2'-hydroxy-1,1'-binaphthyl | -NH2, -OH | 40.4 (Calculated) | dntb.gov.ua |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) | -P(C6H5)2 | 49.4 (Calculated) | dntb.gov.ua |

Orbital Energy and Topology Analysis

The electronic properties of [1,1'-Binaphthalene]-2,2'-diamine, as elucidated by orbital energy and topology analysis, are fundamental to its role in catalysis and molecular recognition. Density functional theory (DFT) calculations have provided significant insights into the frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—which are crucial in chemical reactions.

A study employing DFT calculations at the B3LYP/6-311++G(d,p) level of theory has determined the energies of the frontier orbitals of BINAM. nih.gov The HOMO is associated with the electron-donating ability of the molecule, while the LUMO relates to its electron-accepting capacity. The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity and kinetic stability of the molecule.

The analysis of the electronic structure of BINAM reveals that the near-UV absorption bands are primarily due to π-π* transitions. nih.gov Time-dependent DFT (TD-DFT) calculations have shown that the absorption spectrum is characterized by several electronic transitions from the ground state to excited states. nih.gov The selective enhancement of certain Raman bands in the UV-excited near-resonant Raman (UVRR) spectrum, as compared to the normal Raman spectrum, provides further information about the geometry of the excited states. nih.gov

The following table presents the calculated frontier orbital energies for BINAM.

| Orbital | Energy (eV) |

|---|---|

| HOMO-5 | -7.690 |

| HOMO-3 | -6.357 |

| HOMO-1 | -5.540 |

| LUMO | -1.253 |

| LUMO+2 | -0.428 |

| LUMO+4 | -0.301 |

| LUMO+6 | -0.019 |

These theoretical investigations into the electronic properties of BINAM are crucial for understanding its behavior in various applications, including its use as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging, where its electronic structure influences its ionization efficiency and interaction with analytes. nih.gov

Understanding the Origins of Stereocontrol

The efficacy of [1,1'-Binaphthalene]-2,2'-diamine and its derivatives as chiral ligands and organocatalysts stems from their well-defined C₂-symmetric and atropisomeric scaffold. This rigid chiral architecture is fundamental to the induction of stereoselectivity in a wide array of chemical transformations. The origin of this stereocontrol lies in the ability of the BINAM framework to create a highly organized and asymmetric three-dimensional environment around the reactive center during the transition state of a reaction.

The key to understanding stereocontrol is the analysis of the transition state, the highest energy point on the reaction coordinate. researchgate.net In a BINAM-catalyzed reaction, the chiral ligand enforces a specific spatial arrangement of the reactants, leading to a diastereomeric transition state. The difference in the free energy of these diastereomeric transition states determines the enantiomeric excess of the product. The more stable transition state, which experiences fewer steric clashes and more favorable non-covalent interactions, will be lower in energy and thus lead to the major enantiomer.

Computational studies, particularly using DFT, have become an indispensable tool for elucidating the intricate details of these transition states. dntb.gov.ua These models can map the potential energy surface of a reaction and identify the structures of the various transition states. Through these calculations, it is possible to visualize how the chiral BINAM ligand interacts with the substrates and any metallic co-catalyst. For instance, in reactions involving BINAM-derived phosphoric acids, the phosphate (B84403) group acts as a proton donor or acceptor, while the chiral binaphthyl backbone creates a sterically defined pocket that orients the substrates for a selective reaction. rsc.org

The bulky naphthalene (B1677914) rings of the BINAM ligand create distinct quadrants of space around the catalytic center. This steric hindrance prevents the substrates from approaching the reactive center from certain directions, thereby favoring a specific reaction pathway. Furthermore, the amino groups or their derivatives on the BINAM scaffold can participate in hydrogen bonding or other non-covalent interactions with the substrates, further locking the transition state into a preferred conformation. It is this combination of steric repulsion and attractive non-covalent interactions within the chiral pocket of the catalyst that ultimately dictates the stereochemical outcome of the reaction.

Advanced Characterization and Analytical Methods in 1,1 Binaphthalene 2,2 Diamine Research